methanone](/img/structure/B5596909.png)

[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

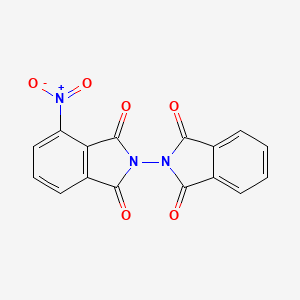

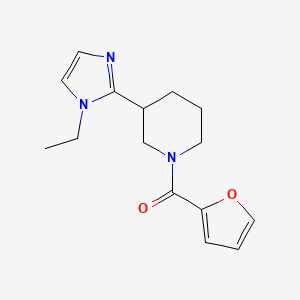

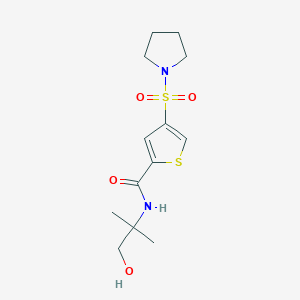

[2-(allylamino)-4-amino-1,3-thiazol-5-yl](1,3-benzodioxol-5-yl)methanone, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including lymphoma and leukemia. ABT-199 has shown promising results in preclinical and clinical studies, and is currently being evaluated as a potential treatment for various types of cancer.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-(allylamino)-4-amino-1,3-thiazol-5-ylmethanone is a thiazole derivative, a class of compounds that have been extensively studied for their diverse chemical properties and potential applications in various fields. Thiazole derivatives are synthesized through various methods, including the reaction of α-thiocyanato-acetophenones with dialkylammonium salts, leading to 2-dialkylamino-4-aryl-thiazoles. These methods provide a versatile approach to thiazole synthesis, utilizing easily accessible starting compounds and offering a variety of solvents for the reaction medium (Teller et al., 1990).

Spectral Characterization and Theoretical Studies

The structural and spectral characterization of thiazole derivatives, including those similar to the compound , involves various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculations are also employed to optimize the structure and interpret the vibrational spectra, providing insights into the bonding features, equilibrium geometry, and harmonic vibrational wave numbers. These studies help understand the structural changes due to electron-withdrawing group substitution and offer a deeper understanding of the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).

Antibacterial Activity and Molecular Docking Studies

Thiazole derivatives exhibit promising antibacterial activity, which is investigated through molecular docking studies. These studies help understand the interaction between the compound and bacterial proteins, potentially leading to new antibacterial agents. The HOMO-LUMO energy gap, analyzed through DFT, provides insights into the compound's reactivity in the excited state, further aiding in the evaluation of its antibacterial properties (Shahana & Yardily, 2020).

Propiedades

IUPAC Name |

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-2-5-16-14-17-13(15)12(21-14)11(18)8-3-4-9-10(6-8)20-7-19-9/h2-4,6H,1,5,7,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGNNZWLTJDKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)C2=CC3=C(C=C2)OCO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)

![4-{[4-(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5596890.png)

![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)

![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)